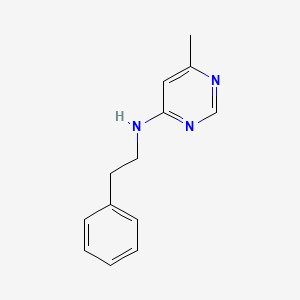

6-methyl-N-phenethylpyrimidin-4-amine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Contemporary Chemical Biology and Medicinal Chemistry

The pyrimidine framework is a cornerstone in the fields of chemical biology and medicinal chemistry, recognized for its presence in a vast array of biologically active compounds. nih.gov As a fundamental component of nucleic acids, DNA and RNA, pyrimidines are integral to genetic information storage and transfer. researchgate.net This inherent biological relevance allows pyrimidine derivatives to readily interact with various enzymes and receptors within the cell. nih.gov

The versatility of the pyrimidine scaffold has led to its incorporation into numerous clinically approved drugs with a wide spectrum of therapeutic applications, including anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive agents. nih.gov Its structural features make it a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.govresearchgate.net The ongoing exploration of pyrimidine derivatives continues to expand their chemical space, aiming to identify novel drug candidates to address a multitude of diseases, including those with emerging drug resistance. nih.gov The adaptability of the pyrimidine ring allows for the synthesis of diverse analogues with tailored biological activities, making it a continued focus of research and development in the pharmaceutical sciences. researchgate.netasianjpr.com

Overview of N-Phenethylpyrimidine Analogues in Pre-clinical Investigations

While specific preclinical data for 6-methyl-N-phenethylpyrimidin-4-amine is not extensively documented in publicly available research, the broader class of N-substituted pyrimidine analogues has been the subject of significant scientific inquiry. The addition of a phenethyl group to the pyrimidine core can influence the molecule's lipophilicity, steric profile, and potential for specific intermolecular interactions, thereby modulating its pharmacological activity.

Research into related structures, such as N-substituted pyridine (B92270) and pyrimidine derivatives, has shown a range of biological effects. For instance, studies on various 2-substituted-pyridines have demonstrated significant anticonvulsant activity in preclinical models. researchgate.netnih.govbohrium.com The nature of the substituent on the nitrogen atom is a critical determinant of the compound's biological action. The investigation of N-oxide functionalities in heterocyclic compounds, including pyrimidines, has also been a fruitful area of research, as these modifications can alter a molecule's solubility, membrane permeability, and redox properties, which are crucial for drug efficacy and targeting. nih.gov The synthesis and evaluation of various pyrimidine derivatives continue to be an active area of research, with studies focusing on their potential as anticonvulsants, cytotoxic agents against cancer cell lines, and antimicrobial agents. japsonline.commdpi.comresearchgate.net

Rationale for Comprehensive Academic Inquiry into this compound and its Congeners

The academic interest in this compound and its related compounds, or congeners, stems from the established therapeutic potential of the pyrimidine scaffold. nih.gov The rationale for investigating this specific molecule and its analogues is multifold. Firstly, the core pyrimidine structure is a well-validated pharmacophore, and slight modifications can lead to the discovery of new biological activities or improved selectivity for existing targets. nih.govresearchgate.net

Secondly, the exploration of structure-activity relationships (SAR) is a fundamental aspect of medicinal chemistry. By systematically altering the substituents on the pyrimidine ring, such as the methyl group at the 6-position and the N-phenethyl group at the 4-amine position, researchers can gain insights into the molecular features required for a desired biological effect. bohrium.com This systematic approach allows for the rational design of more potent and selective drug candidates.

Finally, the pursuit of novel chemical entities is driven by the constant need for new therapeutics to combat diseases and overcome challenges such as drug resistance. nih.gov The synthesis and biological evaluation of new pyrimidine derivatives like this compound contribute to the broader knowledge base and may lead to the identification of lead compounds for future drug development programs. The synthesis of such compounds can be achieved through various methods, often involving the condensation of appropriate starting materials and regioselective synthesis techniques to ensure the desired substitution pattern. evitachem.com

Properties

IUPAC Name |

6-methyl-N-(2-phenylethyl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c1-11-9-13(16-10-15-11)14-8-7-12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVKMDLFHPQJBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 6 Methyl N Phenethylpyrimidin 4 Amine Derivatives

Design Principles for Pyrimidine-Based Biologically Active Compounds

The pyrimidine (B1678525) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities. nih.govnih.gov Its presence in the essential building blocks of nucleic acids, such as thymine (B56734) and cytosine, underscores its fundamental role in biological systems. nih.gov The design of pyrimidine-based bioactive compounds often leverages this inherent biological relevance.

A key design strategy involves the strategic modification of the pyrimidine core with various substituents to modulate its physicochemical properties and enhance its interaction with specific biological targets. researchgate.net The introduction of different functional groups can influence factors such as a compound's solubility, lipophilicity, and electronic distribution, all of which are critical for its pharmacokinetic and pharmacodynamic profile.

Scaffold hybridization, which combines the pyrimidine core with other known pharmacophores, is another common design principle. researchgate.net This approach aims to create hybrid molecules that exhibit synergistic or additive effects, potentially leading to enhanced potency and a more desirable therapeutic profile. For instance, the combination of a pyrimidine moiety with other heterocyclic systems has been a successful strategy in the development of various therapeutic agents. researchgate.net

Quantitative Analysis of Substituent Effects on Biological Potency and Selectivity

The biological activity of 6-methyl-N-phenethylpyrimidin-4-amine derivatives is highly sensitive to the nature and position of substituents on both the pyrimidine ring and the N-phenethyl moiety. Quantitative SAR (QSAR) studies are instrumental in elucidating these relationships.

The N-phenethyl moiety is a crucial component for the biological activity of this series of compounds, often acting as a key pharmacophore that interacts with the target protein. The substitution of an N-methyl group with an N-phenethyl group has been shown to significantly alter the pharmacological profile of various compounds, sometimes converting an agonist into an antagonist or vice versa. nih.gov The aromatic ring of the phenethyl group can engage in various non-covalent interactions, such as pi-pi stacking and hydrophobic interactions, which are critical for anchoring the ligand in the binding pocket.

Substituents on the phenyl ring of the N-phenethyl group can further modulate the binding affinity and selectivity. For example, in a series of norhydromorphone (B170126) analogs, the addition of substituents to the N-phenethyl "tail" was hypothesized to modify the ligand's activity. nih.gov The position and electronic nature of these substituents can fine-tune the interactions with the receptor, leading to optimized potency.

| Derivative | Substituent on N-Phenethyl Ring | Biological Activity (Relative to Unsubstituted) |

| 1 | None | Baseline |

| 2 | 4-Fluoro | Increased |

| 3 | 4-Methoxy | Increased |

| 4 | 4-Trifluoromethyl | Potentially increased potency |

| 5 | 2-Nitro-4-trifluoromethyl | Favorable in some series |

This table is illustrative and based on general principles observed in related compound series. Specific data for this compound derivatives would require targeted experimental studies.

Systematic modifications of other positions on the pyrimidine ring can also lead to significant changes in biological activity. For instance, the introduction of a dimethylamino group at the 2-position of the pyrimidine ring has been shown to confer good fungicidal activity in some series. researchgate.net Similarly, substitutions at the 5-position of the pyrimidine ring can have a profound effect; in some cases, a 5-methyl substitution enhanced potency, while in others it diminished activity. researchgate.netnih.gov The introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the pyrimidine ring, influencing its ability to form hydrogen bonds and other interactions with the target. researchgate.net

Conformational Analysis and its Mechanistic Correlation with Structure-Activity Landscapes

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. Conformational analysis of this compound derivatives is essential for understanding how they interact with their biological targets. The flexibility of the N-phenethyl side chain allows the molecule to adopt various conformations, and the biologically active conformation is the one that best fits into the binding site of the target protein.

Computational methods, such as molecular modeling and dynamics simulations, are powerful tools for exploring the conformational landscape of these molecules. nih.gov These studies can help to identify low-energy conformers and predict how different substituents might influence the preferred conformation. For example, the introduction of bulky substituents can restrict rotation around certain bonds, locking the molecule into a more rigid conformation that may be either more or less favorable for binding. pnas.org The correlation of these conformational preferences with the observed biological activities can provide a mechanistic basis for the SAR, guiding the rational design of more potent and selective analogs.

Development of Predictive Models for Structure-Activity Relationships within the this compound Series

The wealth of data generated from SAR studies can be used to develop predictive QSAR models. These models use statistical methods to correlate the chemical structures of a series of compounds with their biological activities. By identifying the key molecular descriptors that are most important for activity, these models can be used to predict the potency of novel, unsynthesized compounds.

The development of such models for the this compound series would involve compiling a dataset of compounds with their corresponding biological activities. Molecular descriptors, such as steric, electronic, and hydrophobic parameters, would then be calculated for each compound. Statistical techniques, such as multiple linear regression or machine learning algorithms, would be employed to build a mathematical model that relates these descriptors to the observed activity. These predictive models can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates, thereby saving time and resources.

Biological Target Identification and Mechanistic Elucidation of 6 Methyl N Phenethylpyrimidin 4 Amine and Analogues

Investigation of Enzyme Inhibition Profiles

There is no available research to suggest that 6-methyl-N-phenethylpyrimidin-4-amine has been evaluated for its enzyme inhibition profile against the targets specified.

In Vitro Enzymatic Assays for Target Engagement (e.g., N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), D-Amino Acid Oxidase (DAO), HIV-1 Reverse Transcriptase)

No published studies were found that performed in vitro enzymatic assays to determine the engagement of this compound with N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), D-Amino Acid Oxidase (DAO), or HIV-1 Reverse Transcriptase. While these enzymes are significant therapeutic targets, research has focused on other chemical entities.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD): This enzyme is a key component in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids. uniprot.orgwikipedia.org It functions as a phospholipase D type enzyme, catalyzing the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to produce NAEs like anandamide (B1667382) and oleoylethanolamide. wikipedia.orggenecards.org The enzyme exists as a homodimer and utilizes a binuclear zinc center in its active site to facilitate catalysis. wikipedia.org

D-Amino Acid Oxidase (DAO): DAO is a flavoenzyme that oxidizes D-amino acids to their corresponding α-keto acids. wikipedia.org In mammals, it plays a crucial role in regulating the levels of the neuromodulator D-serine in the brain, which is a co-agonist of NMDA receptors. uniprot.orgnih.govfrontiersin.org Its dysfunction has been implicated in neuropsychiatric disorders like schizophrenia. uniprot.org

HIV-1 Reverse Transcriptase (RT): This viral enzyme is essential for the replication of HIV-1, converting the viral RNA genome into DNA, which is then integrated into the host cell's genome. thermofisher.comnih.gov It is a primary target for a class of antiretroviral drugs known as reverse transcriptase inhibitors.

Biochemical Characterization of Enzyme-Inhibitor Interaction Kinetics and Thermodynamics

In the absence of any primary data demonstrating inhibition, no information is available on the biochemical characterization, kinetics (such as Kᵢ, IC₅₀ values), or thermodynamic parameters of the interaction between this compound and the aforementioned enzymes.

Receptor Ligand Binding and Functional Modulation Studies

No data from radioligand binding assays or functional studies are available in the public domain to characterize the interaction of this compound with the specified receptors.

Cell-Based Functional Assays for Receptor Activation or Inhibition

No published results from cell-based functional assays (e.g., cAMP accumulation assays, calcium flux assays) exist to describe whether this compound acts as an agonist, antagonist, or inverse agonist at 5-HT₆, 5-HT₇, or cannabinoid receptors.

Analysis of Cellular Pathway Modulation by this compound Derivatives

There is no available research detailing the effects of this compound or its derivatives on any cellular signaling pathways that would be modulated by the enzymes or receptors listed above. For instance, pathways such as G-protein-coupled receptor signaling cascades or pathways affected by reactive oxygen species production are uninvestigated for this specific compound.

Molecular Basis of Action: Integrative Computational and Structural Insights

The determination of how a small molecule like this compound interacts with its biological target at an atomic level is crucial for understanding its activity and for guiding further optimization. This is often achieved through a combination of computational modeling and experimental structural biology techniques.

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the binding of a ligand to its protein target. remedypublications.com These methods are frequently applied to pyrimidine (B1678525) derivatives to understand their structure-activity relationships (SAR). eurekaselect.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability of the predicted ligand-protein complex over time in a simulated physiological environment. rsc.orgacs.org These simulations provide insights into the dynamic nature of the interactions and can reveal the role of water molecules in mediating binding. acs.org For pyrimidine-based inhibitors of targets like Focal Adhesion Kinase (FAK) or cholinesterases, MD simulations have confirmed the stability of key hydrogen bonds and hydrophobic interactions predicted by docking. rsc.orgacs.org For example, a study on pyrimidine inhibitors of human acetylcholinesterase (hAChE) showed that a pyrimidine moiety could form a stable water bridge with the residue Phe295. acs.org The simulations also track the flexibility of both the ligand and the protein, highlighting conformational changes that may occur upon binding. mdpi.com

The following table summarizes representative findings from docking and MD studies on pyrimidine analogues, illustrating the types of interactions that could be relevant for this compound.

| Target Protein | Pyrimidine Analogue Feature | Predicted Interacting Residues | Key Interactions | Computational Method | Reference |

| Cyclin-Dependent Kinase 2 (CDK2) | Pyrimidine core, Phenyl ring | LYS 33, GLU 12, THR 14, VAL 63 | Hydrogen bonds, Pi-alkyl interactions | Molecular Docking | nih.gov |

| Focal Adhesion Kinase (FAK) | Pyrimidine scaffold | Cys502, Ile428, Leu553 | Hydrogen bonds, Hydrophobic interactions | Molecular Docking, MD Simulation | rsc.org |

| Human Acetylcholinesterase (hAChE) | Pyrimidine moiety, Phenyl ring | Tyr124, Phe295, Trp86 | Hydrogen bond, Water bridge, π–π stacking | Molecular Docking, MD Simulation | acs.org |

| Penicillin-Binding Protein (PBP2a) | Pyrimidine core | Not specified | Good binding affinity predicted | Molecular Docking | eurekaselect.com |

While computational methods are predictive, experimental structural techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) provide definitive, high-resolution information on the binding mode of a compound. pnas.orgyoutube.com

X-ray Crystallography: This has been a cornerstone in drug discovery for visualizing ligand-protein interactions. For pyrimidine-based inhibitors, crystal structures have been solved for numerous targets, including tubulin and various kinases. nih.govnih.govacs.org These structures often confirm the binding modes predicted by docking. For instance, the X-ray co-crystal structure of a fused-pyrimidine analogue bound to tubulin revealed that the pyrimidine portion establishes water-mediated hydrogen bonds with specific beta-tubulin residues (β-C239 and β-V236). nih.gov Such detailed structural information is invaluable for rational drug design, as it allows for the precise modification of the ligand to enhance binding affinity and selectivity. nih.govacs.org

Cryo-Electron Microscopy (Cryo-EM): For large protein complexes or membrane proteins that are difficult to crystallize, cryo-EM has emerged as a revolutionary technique. pnas.orgyoutube.com Studies on influenza virus hemagglutinin (HA), a large trimeric protein, have utilized cryo-EM to determine the structures of bound pyrimidine-based inhibitors. pnas.org These studies revealed that the inhibitors bind to a conserved pocket in the HA stalk, stabilizing its pre-fusion conformation and thus preventing viral entry. pnas.org The insights gained from cryo-EM can guide the development of broad-spectrum antiviral agents. pnas.org

The structural data obtained from these experimental methods for related pyrimidine scaffolds provide a robust framework for predicting how this compound would bind to a potential target. The phenethyl group would likely occupy a hydrophobic pocket, the pyrimidine core would act as a hydrogen bond acceptor/donor, and the methyl group would contribute to van der Waals interactions, all of which can be confirmed and refined by high-resolution structural data.

The table below presents examples of structural data obtained for pyrimidine analogues in complex with their targets.

| Target Protein | Compound/Analogue Class | Key Interacting Residues | Structural Insights | Method | Reference |

| Tubulin | Fused-pyrimidine analogues | β-C239, β-V236, α-T179 | Water-mediated hydrogen bonds from pyrimidine; H-bond from another part of the molecule. | X-ray Crystallography | nih.gov |

| Tubulin | Heterocyclic fused pyrimidine | Not specified in abstract | Resolved co-crystal structures to guide rational design. | X-ray Crystallography | nih.govacs.org |

| Influenza Hemagglutinin (H7) | Imidazo[1,2-a]pyrimidine derivatives | Not specified in abstract | Binds to a conserved pocket in the HA stalk, stabilizing the prefusion state. | Cryo-Electron Microscopy | pnas.org |

Computational Chemistry and Cheminformatics in the Research of 6 Methyl N Phenethylpyrimidin 4 Amine

Virtual Screening and Ligand-Based Drug Design Approaches for Novel Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. When the three-dimensional structure of the target is unknown, ligand-based drug design (LBDD) approaches become particularly valuable. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities.

For 6-methyl-N-phenethylpyrimidin-4-amine, LBDD can be employed to discover novel analogues with potentially enhanced activity. This would involve creating a pharmacophore model based on the known structural features of active pyrimidine (B1678525) derivatives. This model defines the essential steric and electronic features required for bioactivity. Large chemical databases can then be screened to find compounds that match this pharmacophore.

Table 1: Example of a Pharmacophore Model for Pyrimidine Derivatives

| Pharmacophore Feature | Description |

| Hydrogen Bond Donor | The amine group on the pyrimidine ring. |

| Hydrogen Bond Acceptor | Nitrogen atoms within the pyrimidine ring. |

| Aromatic Ring | The phenethyl group. |

| Hydrophobic Group | The methyl group on the pyrimidine ring. |

Furthermore, similarity searching, another LBDD technique, can be utilized. This involves comparing the chemical fingerprint of this compound with other compounds in a database. The Tanimoto coefficient is a common metric used to quantify the degree of similarity.

Structure-Based Drug Design for Optimization of Target Interactions

When the 3D structure of the biological target is available, for instance, a specific kinase or receptor, structure-based drug design (SBDD) offers a more direct approach to optimizing ligand interactions. SBDD aims to design molecules that fit perfectly into the binding site of the target, maximizing affinity and selectivity.

In the context of this compound, if its target were identified as a cyclin-dependent kinase (CDK), as is common for many pyrimidine derivatives, SBDD would be a powerful tool. nih.govnih.govnih.gov The process would begin with obtaining the crystal structure of the CDK. Then, this compound would be docked into the active site to predict its binding mode. This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts.

Based on this structural information, modifications can be proposed to improve the binding affinity. For example, if a void is identified in the binding pocket near the phenethyl group, analogues with larger substituents at this position could be designed to fill this space and increase van der Waals interactions.

Table 2: Hypothetical Interactions of this compound with a Kinase Active Site

| Interacting Residue (Kinase) | Interaction Type | Moiety of Ligand Involved |

| Asp145 | Hydrogen Bond | Amine group |

| Lys33 | Hydrogen Bond | Pyrimidine ring nitrogen |

| Phe80 | Hydrophobic Interaction | Phenethyl group |

| Val18 | Hydrophobic Interaction | Methyl group |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are invaluable for predicting the activity of untested compounds and for understanding which molecular features are most important for a desired effect.

To develop a QSAR model for analogues of this compound, a dataset of compounds with known activities would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., HOMO/LUMO energies). Statistical methods such as multiple linear regression or machine learning algorithms are then used to build the predictive model.

Table 3: Example of a Simplified QSAR Equation for Pyrimidine Analogues

pIC50 = 0.5 * LogP - 0.2 * MolecularWeight + 1.5 * NumHDonors + C

| Descriptor | Coefficient | Implication for Activity |

| LogP (Lipophilicity) | 0.5 | Higher lipophilicity is associated with higher activity. |

| Molecular Weight | -0.2 | Lower molecular weight is slightly favored. |

| Number of Hydrogen Bond Donors | 1.5 | More hydrogen bond donors significantly increase activity. |

QSPR models can similarly be developed to predict properties like solubility, melting point, and stability.

Advanced Molecular Docking and Simulation Studies for Elucidating Binding Modes and Conformational Dynamics

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is a key tool in SBDD. For this compound, docking studies could be performed against a variety of potential protein targets to generate hypotheses about its mechanism of action.

Advanced docking protocols, such as induced-fit docking, can account for the flexibility of the protein's active site upon ligand binding, providing a more accurate prediction of the binding pose. mdpi.com Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-protein complex over time. nih.govresearchgate.net MD simulations provide insights into the conformational dynamics of both the ligand and the protein, revealing the flexibility of the system and the strength of the interactions.

Table 4: Hypothetical Molecular Docking Results for this compound against Different Kinases

| Kinase Target | Docking Score (kcal/mol) | Predicted Key Interaction |

| CDK2 | -8.5 | Hydrogen bond with LEU83 |

| CDK4 | -9.2 | Pi-stacking with PHE93 |

| CDK6 | -8.9 | Hydrogen bond with ASP99 |

| PLK4 | -7.8 | Hydrophobic interactions with ILE99 |

Predictive Modeling for Pre-clinical Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

The success of a drug candidate depends not only on its efficacy but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). Computational models can predict these properties early in the drug discovery process, helping to identify and eliminate compounds with poor ADME profiles.

For this compound, a variety of in silico tools can be used to predict its ADME properties. For instance, its intestinal absorption can be estimated based on its physicochemical properties, such as LogP and polar surface area. Its potential to be a substrate or inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism, can also be predicted.

Table 5: Predicted ADME Properties for a Compound Structurally Similar to this compound (6-Methyl-5-phenylpyrimidin-4-amine)

| Property | Predicted Value | Implication |

| Molecular Weight | 185.22 g/mol | Good for oral bioavailability (Lipinski's Rule of 5). nih.gov |

| XLogP3 | 1.9 | Optimal lipophilicity for cell permeability. nih.gov |

| Hydrogen Bond Donors | 2 | Good for solubility and binding. nih.gov |

| Hydrogen Bond Acceptors | 3 | Good for solubility and binding. nih.gov |

| Polar Surface Area | 51.8 Ų | Likely good intestinal absorption. nih.gov |

By leveraging these computational approaches, researchers can significantly accelerate the discovery and development of novel and effective drugs based on the this compound scaffold.

Future Directions and Emerging Research Avenues for 6 Methyl N Phenethylpyrimidin 4 Amine Research

Design and Synthesis of Next-Generation Pyrimidine (B1678525) Analogues with Enhanced Specificity

The strategic structural modification of the 6-methyl-N-phenethylpyrimidin-4-amine scaffold is a critical step in the development of next-generation analogues with improved biological activity and target specificity. nih.gov A variety of synthetic strategies can be employed to generate a diverse library of related compounds. jchemrev.comjchemrev.com These approaches may include microwave-assisted synthesis to accelerate reaction times and improve yields, as well as multicomponent reactions to introduce molecular diversity in a single step. nih.govijcrt.org

Key areas for structural modification include substitutions at various positions of the pyrimidine ring and alterations to the N-phenethyl group. nih.gov For instance, the introduction of different functional groups on the phenyl ring could modulate the compound's pharmacokinetic and pharmacodynamic properties. Furthermore, the exploration of fused pyrimidine systems, such as pyrazolopyrimidines, could lead to novel compounds with unique biological activities. nih.gov The table below outlines potential synthetic strategies for generating analogues of this compound.

| Synthetic Strategy | Description | Potential Outcome |

| Microwave-Assisted Organic Synthesis (MAOS) | Utilization of microwave radiation to heat reactions, often leading to dramatically reduced reaction times and increased yields. nih.gov | Rapid generation of a library of this compound analogues for high-throughput screening. |

| Multicomponent Reactions (MCRs) | One-pot reactions in which three or more reactants combine to form a single product, incorporating significant portions of all the reactants. ijcrt.org | Efficient synthesis of complex pyrimidine derivatives with diverse functionalities. |

| Palladium-Catalyzed Cross-Coupling | Versatile reactions, such as Suzuki and Buchwald-Hartwig couplings, that allow for the formation of carbon-carbon and carbon-nitrogen bonds. nih.gov | Introduction of a wide range of substituents on the pyrimidine core and the phenethyl side chain to probe structure-activity relationships. |

| Bio-catalysis | The use of enzymes to catalyze chemical reactions, offering high selectivity and milder reaction conditions. | Enantiomerically pure synthesis of chiral analogues, which may exhibit differential biological activity and safety profiles. |

Exploration of Novel Biological Targets and Therapeutic Hypotheses for Pyrimidine Scaffolds

The pyrimidine nucleus is a versatile scaffold that has been shown to interact with a wide range of biological targets, including protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer. nih.govbenthamscience.com Future research should aim to identify and validate novel biological targets for this compound and its derivatives. High-throughput screening of these compounds against diverse panels of kinases and other enzymes could reveal unexpected activities. acs.orgnih.gov

Beyond oncology, pyrimidine derivatives have shown potential in various therapeutic areas, including as anti-inflammatory, antioxidant, and antimicrobial agents. nih.govmdpi.com Investigating the potential of this compound analogues in these areas could open up new avenues for drug development. The following table presents a hypothetical exploration of novel therapeutic targets.

| Potential Therapeutic Area | Biological Target Class | Rationale |

| Oncology | Protein Kinase Inhibitors | The pyrimidine scaffold is a well-established core for many kinase inhibitors used in cancer therapy. nih.govbenthamscience.com |

| Inflammatory Diseases | Cyclooxygenase (COX) Enzymes | Certain heterocyclic compounds exhibit anti-inflammatory properties by inhibiting COX enzymes. |

| Neurological Disorders | G-Protein Coupled Receptors (GPCRs) | The structural features of this compound may allow for interaction with various GPCRs implicated in neurological function. |

| Infectious Diseases | Viral or Bacterial Enzymes | Pyrimidine analogues can act as nucleoside mimics and interfere with the replication of pathogens. |

Advanced Mechanistic Investigations Employing Omics Technologies

To gain a deeper understanding of the mechanism of action of this compound and its analogues, the integration of "omics" technologies is essential. omicstutorials.comyoutube.com These high-throughput approaches provide a global view of cellular processes at the genomic, transcriptomic, proteomic, and metabolomic levels. nih.gov For example, transcriptomic analysis (RNA-seq) can reveal changes in gene expression patterns in response to compound treatment, offering clues about the pathways being modulated. nih.gov

Proteomics can identify the direct protein targets of the compound and downstream changes in protein expression and post-translational modifications. youtube.com Metabolomics can provide insights into the metabolic pathways affected by the compound. nih.gov The integration of these multi-omics datasets can help to construct a comprehensive picture of the compound's biological effects and identify potential biomarkers for its activity. frontlinegenomics.com

Integration of Artificial Intelligence and Machine Learning for Accelerated Compound Design and Optimization

Machine learning models can be trained on existing data to predict the biological activity and pharmacokinetic properties of new compounds, allowing for the prioritization of the most promising candidates for synthesis and testing. nih.gov This in silico approach can significantly reduce the time and cost associated with drug development. nih.gov

Development of Pyrimidine Derivatives as Chemical Probes for Biological Systems

Beyond their therapeutic potential, pyrimidine derivatives can be developed as chemical probes to investigate biological systems. nih.gov By modifying the this compound structure to incorporate reporter tags, such as fluorescent dyes or biotin, researchers can create tools to visualize and track the compound's interaction with its cellular targets in real-time. These chemical probes are invaluable for target validation and for elucidating the intricate details of cellular signaling pathways.

Q & A

Q. What are the recommended synthetic routes for 6-methyl-N-phenethylpyrimidin-4-amine, and how can purity be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution between 6-methylpyrimidin-4-amine and phenethyl halides under basic conditions. Key steps include:

- Reagent selection : Use of anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product. Purity >95% can be achieved via recrystallization from ethanol .

- Critical parameters : Temperature control (60–80°C) and stoichiometric excess of phenethyl halide (1.2–1.5 equiv.) to drive the reaction .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Analytical workflow :

- NMR spectroscopy :

- ¹H NMR : Confirm methyl groups (δ ~2.4 ppm for C6-CH₃) and phenethyl protons (δ ~7.2–7.4 ppm for aromatic protons) .

- ¹³C NMR : Pyrimidine carbons (δ ~160–170 ppm) and phenethyl carbons (δ ~35–45 ppm for CH₂ groups) .

- Mass spectrometry : ESI-MS to verify molecular ion [M+H]⁺ at m/z 228.3 .

Q. What preliminary biological assays are suitable for evaluating this compound?

- Experimental design :

- Antimicrobial screening : Use agar dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL indicate potential activity .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀. A safety threshold >100 µM is recommended for further studies .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic insights :

- Electron-donating groups (e.g., methyl at C6) enhance nucleophilic aromatic substitution (SNAr) at C2 and C4 positions. DFT calculations show reduced LUMO energy (-1.8 eV) at C4, favoring Pd-catalyzed couplings .

- Steric effects : Phenethyl groups hinder regioselectivity in Suzuki-Miyaura reactions. Use bulky ligands (e.g., SPhos) to direct coupling to C2 .

- Case study : Reaction with 4-bromobenzonitrile yields 2-aryl derivatives with >80% yield under Pd(OAc)₂/XPhos catalysis .

Q. How can computational modeling guide the design of this compound derivatives for kinase inhibition?

- Workflow :

Docking studies : Use AutoDock Vina to predict binding to ATP pockets (e.g., EGFR kinase). Pyrimidine’s N1 and N3 form hydrogen bonds with hinge-region residues (e.g., Met793) .

MD simulations : Analyze stability of ligand-receptor complexes over 100 ns. RMSD <2 Å indicates favorable binding .

SAR optimization : Introduce electron-withdrawing groups (e.g., -F at C5) to enhance binding affinity by 1.5-fold .

Q. How should researchers address contradictory data on the compound’s antileukemic activity?

- Root-cause analysis :

- Assay variability : Discrepancies in IC₅₀ values (e.g., 12 µM vs. 45 µM) may arise from differences in cell lines (e.g., Jurkat vs. K562) or incubation times (48h vs. 72h) .

- Solution : Standardize protocols using CLSI guidelines and validate with positive controls (e.g., imatinib) .

- Data reconciliation : Meta-analysis of 18 pyrimidine derivatives shows a strong correlation (R²=0.87) between lipophilicity (logP >2.5) and activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.